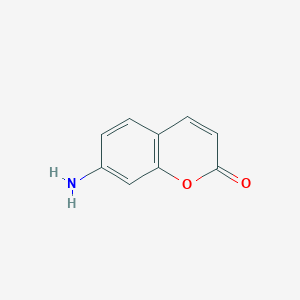

7-Aminocoumarin

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-aminochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHXPUCIXLAHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172557 | |

| Record name | 7-Aminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19063-57-1 | |

| Record name | 7-Aminocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019063571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIG3W0095R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Photophysical Landscape of 7-Aminocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

7-Aminocoumarin and its derivatives represent a cornerstone class of fluorophores, widely employed in biomedical research and drug development due to their versatile and sensitive photophysical properties. Their utility as fluorescent probes, labels, and sensors stems from a deep understanding of their interaction with light and their local environment. This technical guide provides an in-depth exploration of the core photophysical characteristics of this compound, offering a comprehensive overview of its spectral behavior, quantum efficiency, and excited-state dynamics. Detailed experimental methodologies are provided to enable researchers to accurately characterize and harness the full potential of these powerful molecular tools.

Core Photophysical Properties

The fluorescence of this compound is governed by an efficient intramolecular charge transfer (ICT) process.[1] The 7-amino group acts as an electron donor and the carbonyl group in the pyrone ring serves as an electron acceptor.[1] Upon photoexcitation, a significant redistribution of electron density occurs, leading to a more polar excited state compared to the ground state.[1] This fundamental characteristic is the origin of its pronounced sensitivity to the solvent environment.

Solvatochromism: A Window into the Microenvironment

A key feature of this compound is its solvatochromism, the phenomenon where its absorption and, more dramatically, its emission spectra shift in response to the polarity of the surrounding solvent.[1] In polar solvents, the highly polar excited state is stabilized, resulting in a red-shift (bathochromic shift) of the fluorescence emission.[1] This property makes this compound an excellent probe for investigating the local polarity of chemical and biological systems.[1] The change in the electronic absorption and emission energy can be correlated with various solvent polarity parameters.[2]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for this compound and its widely used derivative, 7-amino-4-methylcoumarin (B1665955) (AMC), in various solvents.

Table 1: Photophysical Properties of this compound

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Various | 380[3] | 444[3] | 18,400[3] |

Table 2: Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)

| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Methanol | ~360[4] | ~450[4] | 0.81 (for 6-hydroxy-7-amino-4-methylcoumarin)[5] | - |

| Ethanol | - | - | - | 3.07 (for 7-diethylamino-4-methylcoumarin)[5] |

| Acetonitrile | - | - | - | - |

| Water | 341[6] | 441[6] | - | - |

| General | 344[7] | 440[7] | - | - |

Note: Data for the parent this compound is less abundant in comparative solvent studies than for its derivatives like AMC. The quantum yield of this compound derivatives is highly dependent on substitution and solvent.[8][9] For instance, the introduction of an N-alkylazacrown moiety can lead to fluorescence quenching via photoinduced electron transfer.[10]

Experimental Protocols

Accurate determination of photophysical properties is paramount for the reliable application of fluorescent probes. Below are detailed methodologies for key experiments.

Measurement of Fluorescence Quantum Yield (Φ_f)

The comparative method is the most common and accessible technique for determining fluorescence quantum yield.[11][12] It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known and reliable quantum yield that absorbs and emits in a similar spectral region to the this compound sample.

-

Sample Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same spectroscopic-grade solvent.[11] The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions using a spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.[12]

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both sets of solutions.

-

Calculation: The quantum yield of the sample (Φ_x) is calculated using the following equation[8]:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Subscripts x and st refer to the sample and standard, respectively.

-

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for its measurement.[13]

Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode or LED) and a high-speed single-photon detector.[13][14]

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. The concentration should be low enough to avoid concentration-dependent quenching.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.[15]

-

Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons with the single-photon detector. The electronics measure the time delay between the excitation pulse and the arrival of each photon.

-

Data Analysis: A histogram of photon arrival times is constructed, which represents the fluorescence decay curve.[15] This decay curve is then deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τ).

Caption: Diagram illustrating the principle of fluorescence lifetime measurement by TCSPC.

Signaling Pathways and Applications

While 7-aminocoumarins are not typically direct participants in cellular signaling pathways, they are invaluable tools for studying these pathways.[8] Their fluorescence can be modulated by enzymatic activity, making them excellent reporters for enzyme assays. For example, derivatives of AMC are often synthesized with a quenching group that can be cleaved by a specific enzyme, leading to a "turn-on" fluorescence signal upon enzymatic activity.[8]

Caption: General mechanism of an enzyme-activated this compound fluorescent probe.

Conclusion

This compound and its derivatives are a versatile class of fluorophores with photophysical properties that are highly sensitive to their molecular structure and local environment.[16] A thorough understanding and accurate measurement of their absorption, emission, quantum yield, and fluorescence lifetime are crucial for their effective application in research and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers to utilize these powerful fluorescent tools to their full potential, enabling new discoveries in a wide range of scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of this compound by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Intramolecular fluorescence quenching of crowned 7-aminocoumarins as potential fluorescent chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. horiba.com [horiba.com]

- 14. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 15. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

synthesis of 7-aminocoumarin derivatives from 7-hydroxycoumarins

An In-depth Technical Guide to the Synthesis of 7-Aminocoumarin Derivatives from 7-Hydroxycoumarins

Introduction

Coumarin (B35378) derivatives are a significant class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1] Among them, 7-aminocoumarins are particularly sought after as fluorescent probes and scaffolds in drug development due to their enhanced spectral properties, broader pH stability, and synthetic versatility compared to their 7-hydroxy counterparts.[1][2] Historically, the synthesis of these compounds relied on methods like the Pechmann condensation, which often requires harsh conditions and has a limited substrate scope.[1][3] This guide focuses on modern, efficient, and versatile synthetic routes for converting readily available 7-hydroxycoumarins into their 7-amino derivatives, specifically highlighting the transition-metal-free Smiles rearrangement and the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Method 1: Tandem O→N Smiles Rearrangement–Amide Hydrolysis

A robust and operationally simple method for the synthesis of N-substituted 7-aminocoumarins from 7-hydroxycoumarins involves an alkylation followed by a tandem O→N Smiles rearrangement and amide hydrolysis.[2][3][4][5][6] This transition-metal-free approach is advantageous due to its use of inexpensive reagents and its applicability to a one-pot procedure.[3][4][5][6]

The overall process begins with the alkylation of a 7-hydroxycoumarin with an α-bromoacetamide. The resulting intermediate then undergoes a base-mediated intramolecular nucleophilic aromatic substitution (the Smiles rearrangement), followed by hydrolysis to yield the final this compound derivative.[3][4]

Reaction Mechanism

The key step is the Smiles rearrangement, which is facilitated by the electron-withdrawing nature of the coumarin lactone. The reaction proceeds through a Meisenheimer intermediate.

Quantitative Data

The efficiency of the Smiles rearrangement-hydrolysis sequence has been demonstrated across a range of substrates, with yields generally ranging from moderate to high. The reaction conditions are typically mild.

| Entry | Amine Substituent (R) | Coumarin Substituent | Yield (%) | Reference |

| 1 | 2-Fluorophenyl | 4-Methyl | 73 | [3] |

| 2 | 2,6-Dimethylphenyl | 4-Methyl | 66 | [1] |

| 3 | 2,4-Dibromophenyl | 4-Methyl | 57 | [3] |

| 4 | Benzyl | 4-Methyl | 75 | [3] |

| 5 | n-Butyl | 4-Methyl | 68 | [3] |

| 6 | 3,5-Dimethoxyphenyl | 4-Methyl | 63 | [2] |

| 7 | Unsubstituted (Primary Amine) | 4-Methyl | Moderate | [3] |

| 8 | Benzyl | 4-(Trifluoromethyl) | 89 | [1] |

Note: Yields refer to isolated products after chromatography.

Experimental Protocols

General Procedure 1: Synthesis of Alkylated Coumarin Intermediate [3] To a solution of the respective amine in a suitable solvent, bromoacetyl bromide is added to synthesize the α-bromoacetamide. Subsequently, the 7-hydroxycoumarin (1 equiv) and cesium carbonate (Cs₂CO₃, 1.2 equiv) are combined with the α-bromoacetamide in a solvent like DMF. The mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC). The product, an analytically pure substrate, is often obtained after a simple workup without the need for column chromatography.

General Procedure 2: Synthesis of Aminocoumarins via Rearrangement–Hydrolysis [3] A solution of the alkylated coumarin intermediate (0.31 mmol) is prepared in DMF (3.1 mL, 0.1 M) under an argon atmosphere in a dry round-bottom flask. Cesium carbonate (121 mg, 0.37 mmol) is added, and the resulting slurry is stirred vigorously for 24 hours in an oil bath preheated to 70 °C. After cooling, the solvent is removed under reduced pressure. The resulting solid is washed with 1 M HCl (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over sodium sulfate, concentrated in vacuo, and purified by flash column chromatography to yield the final this compound derivative.

Method 2: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig cross-coupling reaction provides a powerful palladium-catalyzed route to form C-N bonds. This method is particularly useful for synthesizing 7-aminocoumarins from 7-hydroxycoumarins by first converting the hydroxyl group into a better leaving group, such as a triflate, and then coupling it with an amine source.[7][8][9]

This multi-step synthesis is highly efficient and has been successfully applied to produce the parent this compound, a valuable pH-insensitive blue fluorophore.[7][10][11]

Reaction Mechanism

The core of this synthesis is the palladium-catalyzed amination cycle. It involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination of the amine (or its surrogate) and reductive elimination to form the C-N bond and regenerate the catalyst. Benzophenone imine is often used as a convenient ammonia (B1221849) surrogate for synthesizing primary anilines.[7]

Quantitative Data

The overall yield for this five-step synthesis of this compound is reported to be 42%.[7] The yields for the individual steps are high, demonstrating the efficiency of this pathway.

| Step | Reaction | Reagents | Yield (%) | Reference |

| 1 | Esterification | HCl, MeOH | 93 | [7][10] |

| 2 | Triflation | Tf₂O, pyridine, CH₂Cl₂ | 87 | [7][10] |

| 3 | Buchwald-Hartwig Coupling | Pd(OAc)₂, BINAP, Cs₂CO₃, benzophenone imine, THF | 70 | [7][10] |

| 4 | Hydrolysis | cat. HCl in THF/water (1:1) | 76 | [7][10] |

Experimental Protocols

Step 1 & 2: Synthesis of 7-Trifluoromethylsulfonylcoumarin Methyl Ester [7] The synthesis begins with the protection of the carboxylic acid group of a 7-hydroxycoumarin derivative as a methyl ester.[7] To a solution of the 7-hydroxycoumarin-3-carboxylic acid derivative in methanol, aqueous HCl is added.[7] After workup, the resulting methyl ester is converted to the 7-triflylcoumarin by reacting it with triflic anhydride (B1165640) (Tf₂O) and pyridine in CH₂Cl₂.[7][10]

Step 3: Synthesis of 7-Diphenylmethyleneaminocoumarin Methyl Ester [10] An oven-dried flask is charged with Pd(OAc)₂ (palladium(II) acetate), (R)-(+)-BINAP, the 7-triflylcoumarin intermediate, and cesium carbonate. The flask is evacuated and backfilled with an inert gas. Anhydrous THF and benzophenone imine are added, and the mixture is refluxed until the starting material is consumed. The resulting imine adduct is purified by column chromatography.[7][10]

Step 4: Synthesis of this compound [10] To a stirring solution of the 7-diphenylmethyleneaminocoumarin methyl ester in a 1:1 mixture of THF and water, a catalytic amount of HCl is added. This step cleaves the benzophenone imine and simultaneously hydrolyzes the methyl ester. The final this compound product is purified by column chromatography.[7][10]

Conclusion

The conversion of 7-hydroxycoumarins to this compound derivatives is a critical transformation for accessing valuable fluorescent probes and pharmaceutical scaffolds. Both the Smiles rearrangement and the Buchwald-Hartwig cross-coupling offer effective and high-yielding pathways. The Smiles rearrangement provides a transition-metal-free, operationally simple, and often one-pot procedure suitable for generating a diverse library of N-substituted derivatives.[3] In contrast, the Buchwald-Hartwig coupling, while requiring multiple steps including protection and activation, is a highly efficient and reliable method for synthesizing the fundamental this compound core.[7] The choice of method will depend on the desired final product, available starting materials, and the tolerance of functional groups to the reaction conditions.

References

- 1. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Synthesis of 7âAminocoumarins from 7âHydroxycoumarins via Amide Smiles Rearrangement - ACS Omega - Figshare [figshare.com]

- 7. Synthesis of this compound by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Synthesis of this compound via Buchwald-Hartwig cross coupling for specific protein labeling in living cells [dspace.mit.edu]

The Discovery and Natural History of Coumarin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins represent a vast and diverse class of phenolic compounds ubiquitous in the plant kingdom, with a rich history intertwined with the development of organic chemistry and pharmacology.[1][2] First isolated in 1820, these benzopyran-2-one derivatives have since been the subject of extensive research due to their wide range of biological activities, from fragrance and flavoring agents to potent anticoagulants and photosensitizers.[3] This technical guide provides an in-depth exploration of the discovery and history of coumarin (B35378) compounds in nature, detailing the key scientific milestones, experimental methodologies, and biosynthetic pathways.

The Dawn of Discovery: Isolation and Synthesis of Coumarin

The story of coumarin begins in the early 19th century with its extraction from the tonka bean (Dipteryx odorata), a discovery that marked a significant step in the study of natural products.[1][4]

Initial Isolation from Tonka Beans

In 1820, the German chemist A. Vogel first isolated a crystalline substance from tonka beans, which he initially misidentified as benzoic acid.[1] In the same year, the French pharmacist Nicholas Jean Baptiste Gaston Guibourt independently isolated the same compound and, recognizing it as a distinct substance, named it "coumarine" after "coumarou," the French word for the tonka bean.[1] It was not until 1835 that another French pharmacist, A. Guillemette, confirmed that Vogel and Guibourt had indeed isolated the identical compound.[1]

The Dawn of Synthetic Chemistry: Perkin's Synthesis of Coumarin

A pivotal moment in the history of coumarin, and indeed in organic chemistry, was its first successful synthesis in 1868 by the English chemist Sir William Henry Perkin.[5][6] This achievement was not only significant for making coumarin readily available for various applications but also for the development of the "Perkin reaction," a now-famous method for the synthesis of unsaturated carboxylic acids.[7][8]

Table 1: Key Milestones in the Discovery of Coumarin

| Year | Event | Key Figure(s) | Significance |

| 1820 | First isolation of coumarin from tonka beans. | A. Vogel | Initial discovery of the compound, though misidentified.[1] |

| 1820 | Independent isolation and naming of "coumarine". | N.J.B.G. Guibourt | Correctly identified as a new substance and named.[1] |

| 1835 | Confirmation of Vogel's and Guibourt's findings. | A. Guillemette | Verified that both researchers had isolated the same compound.[1] |

| 1868 | First chemical synthesis of coumarin. | Sir William Henry Perkin | A landmark in synthetic organic chemistry and the development of the Perkin reaction.[5][6] |

Experimental Protocols

Historical Isolation of Coumarin from Tonka Beans (Vogel/Guibourt Method - Reconstructed)

Objective: To isolate coumarin from tonka beans.

Materials:

-

Dried tonka beans, finely ground

-

Petroleum ether (or ethanol)

-

Soxhlet extractor apparatus

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

-

Filter paper and funnel

Procedure:

-

Place the ground tonka beans into a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with petroleum ether to about two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle. The solvent will vaporize, travel up a distillation arm, and condense in the condenser. The condensate drips into the chamber housing the thimble of solid.

-

Once the level of solvent in the chamber rises to the top of a siphon tube, the solvent and extracted compounds are siphoned back into the distillation flask. This cycle is allowed to repeat for several hours to ensure complete extraction.

-

After extraction, the solvent in the flask, now containing the dissolved coumarin, is concentrated using a rotary evaporator.

-

The concentrated extract is then transferred to a crystallization dish and allowed to cool. Coumarin will crystallize out of the solution.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Perkin's Synthesis of Coumarin (1868)

The Perkin reaction for the synthesis of coumarin involves the condensation of salicylaldehyde (B1680747) with acetic anhydride (B1165640) in the presence of a weak base, typically sodium acetate (B1210297).[7][8][10] The reaction proceeds through the formation of an intermediate ortho-hydroxycinnamic acid, which then undergoes spontaneous lactonization to form coumarin.[11]

Objective: To synthesize coumarin via the Perkin reaction.

Reactants:

-

Salicylaldehyde

-

Acetic anhydride

-

Sodium acetate (anhydrous)

General Procedure:

-

A mixture of salicylaldehyde, acetic anhydride, and anhydrous sodium acetate is heated. The original experiments by Perkin involved heating the sodium salt of salicylaldehyde with acetic anhydride.[10]

-

The reaction mixture is heated for several hours at an elevated temperature (e.g., 180°C).[12]

-

During the reaction, acetic acid is formed as a byproduct.

-

After the reaction is complete, the mixture is poured into water to precipitate the crude product and to hydrolyze any remaining acetic anhydride.

-

The crude coumarin is then purified, typically by distillation or recrystallization from a suitable solvent like ethanol.[13]

Note: Specific molar ratios, reaction times, and yields from Perkin's original 1868 publication are not detailed in the available search results. Modern adaptations of the Perkin reaction report varying yields, often around 50%.[14]

The Biosynthesis of Coumarins in Nature

Coumarin and its derivatives are synthesized in plants via the phenylpropananoid pathway, a major route for the production of a wide array of secondary metabolites.[15][16]

The Phenylpropanoid Pathway: The Starting Point

The biosynthesis of coumarins begins with the amino acid L-phenylalanine.[17][18] A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate that serves as a precursor for various classes of compounds, including flavonoids, lignins, and coumarins.[15] The core enzymes in this initial pathway are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[16]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to p-coumaric acid.[16]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by converting it into its coenzyme A thioester, p-coumaroyl-CoA.[16]

Caption: The general phenylpropanoid pathway leading to p-coumaroyl-CoA.

Branching Pathways to Coumarin Diversity

From the central phenylpropanoid pathway, the biosynthesis of coumarins diverges to produce a wide array of structures, including simple coumarins, furanocoumarins, and pyranocoumarins. The key branching point is the ortho-hydroxylation of cinnamic acid derivatives.

Simple Coumarins: The formation of the simplest coumarin, umbelliferone (B1683723), is a critical step and serves as a precursor for more complex coumarins.[17][18] This involves the ortho-hydroxylation of p-coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA, followed by trans/cis isomerization and spontaneous lactonization.[17][19]

Furanocoumarins and Pyranocoumarins: Umbelliferone is the precursor for both linear and angular furanocoumarins and pyranocoumarins.[20][21] The diversification occurs through prenylation at either the C6 or C8 position of the umbelliferone ring, catalyzed by prenyltransferases (PTs).[22] These prenylated intermediates then undergo further enzymatic modifications, including cyclization and hydroxylation, to form the furan (B31954) or pyran ring.[22]

Caption: Biosynthesis of simple, furano-, and pyranocoumarins from phenylalanine.

The Discovery of Biologically Active Coumarins: Dicoumarol and Warfarin (B611796)

The historical significance of coumarins extends beyond their initial discovery and synthesis. The investigation of a mysterious hemorrhagic disease in cattle in the early 20th century led to the discovery of dicoumarol and, subsequently, the development of the widely used anticoagulant drug, warfarin.

The Sweet Clover Disease and the Isolation of Dicoumarol

In the 1920s, cattle in North America began dying from a mysterious bleeding disorder, which was eventually linked to the consumption of spoiled sweet clover hay.[23][24] The research to identify the causative agent was spearheaded by Karl Paul Link and his team at the University of Wisconsin.[25] In 1939, after years of painstaking work, Link's assistant Harold Campbell successfully isolated the hemorrhagic agent, which was identified as 3,3'-methylenebis(4-hydroxycoumarin) and named dicoumarol.[26] It was determined that dicoumarol was not present in healthy sweet clover but was formed from the naturally occurring coumarin by the action of molds during spoilage.[23]

From Rat Poison to Lifesaving Drug: The Story of Warfarin

A failed suicide attempt by a US army inductee who ingested a large quantity of warfarin-based rat poison in 1951, and his subsequent recovery with vitamin K treatment, demonstrated that the compound could be used safely in humans under medical supervision.[22] This led to the clinical development of warfarin as an oral anticoagulant, and it was approved for medical use in 1954.[24]

Table 2: Timeline of the Discovery of Anticoagulant Coumarins

| Year(s) | Event | Key Figure(s) | Significance |

| 1920s | Outbreak of "sweet clover disease" in cattle. | Veterinarians and farmers | Identification of a new hemorrhagic disease linked to spoiled sweet clover.[23][24] |

| 1933 | Karl Paul Link begins research on sweet clover disease. | Karl Paul Link | Initiation of the research that would lead to the discovery of dicoumarol.[25] |

| 1939 | Isolation of dicoumarol. | Harold Campbell (Link's lab) | Identification of the hemorrhagic agent in spoiled sweet clover.[26] |

| 1948 | Introduction of warfarin as a rodenticide. | Karl Paul Link's team | Development of a potent and commercially successful rat poison.[22] |

| 1954 | Approval of warfarin for medical use in humans. | The beginning of the widespread clinical use of warfarin as an oral anticoagulant.[24] |

Conclusion

The journey of coumarin compounds, from their initial isolation from a fragrant bean to the development of life-saving anticoagulant drugs, is a testament to the power of natural product chemistry and the serendipitous nature of scientific discovery. The elucidation of their biosynthetic pathways continues to be an active area of research, offering potential for metabolic engineering and the production of novel bioactive compounds. For researchers in drug development, the rich history and diverse biological activities of coumarins provide a compelling platform for the design and synthesis of new therapeutic agents.

References

- 1. Coumarin - Wikipedia [en.wikipedia.org]

- 2. Coumarins in Food and Methods of Their Determination [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. asset.library.wisc.edu [asset.library.wisc.edu]

- 5. Sir William Henry Perkin (1838 – 1907) - ChemistryViews [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. collegedunia.com [collegedunia.com]

- 11. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. US3631067A - Preparation of coumarin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 16. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. books.rsc.org [books.rsc.org]

- 24. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

The Dance of Light: A Technical Guide to 7-Aminocoumarin Fluorescence Quenching and Dequenching

For Researchers, Scientists, and Drug Development Professionals

The intrinsic blue fluorescence of the 7-aminocoumarin scaffold has positioned it as a cornerstone in the development of fluorescent probes for a myriad of biological applications. Its utility, however, is not merely in its ability to emit light, but in the elegant control that can be exerted over this emission. The strategic quenching of this compound's fluorescence, followed by a specific dequenching event, forms the basis of highly sensitive and specific assays for enzymatic activity, molecular sensing, and cellular imaging. This technical guide delves into the core mechanisms governing the fluorescence quenching and dequenching of this compound, providing researchers with the foundational knowledge to design and implement sophisticated fluorescent probes.

Core Mechanisms of Fluorescence Quenching

The suppression of fluorescence, or quenching, in this compound-based probes is predominantly achieved through three key mechanisms: Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and collisional quenching. The choice of quenching strategy is critical in probe design, dictating the probe's sensitivity, specificity, and dynamic range.

Photoinduced Electron Transfer (PeT)

Photoinduced Electron Transfer (PeT) is a powerful and widely employed mechanism for quenching the fluorescence of this compound. In this process, an electron-rich donor moiety is strategically positioned in proximity to the coumarin (B35378) fluorophore. Upon excitation of the coumarin, an electron is transferred from the donor to the excited state of the fluorophore, leading to a non-emissive charge-separated state that decays to the ground state without the emission of a photon.

The efficiency of PeT quenching is governed by the thermodynamics of the electron transfer process, which can be estimated by the Rehm-Weller equation. A key design principle for PeT-based probes is to modulate the electron-donating ability of the quencher. For instance, the oxidation state of the donor can be altered by enzymatic activity, leading to a disruption of the PeT process and subsequent fluorescence "turn-on."

Signaling Pathway for PeT-based Quenching and Dequenching

Caption: PeT-based quenching and dequenching.

Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer (ICT) is another prevalent mechanism that can lead to fluorescence quenching in this compound derivatives. In this process, photoexcitation leads to a significant charge redistribution within the molecule, often involving the rotation of a portion of the molecule, such as the 7-amino group, into a "twisted" conformation. This twisted intramolecular charge transfer (TICT) state is typically non-emissive or weakly emissive and provides a non-radiative decay pathway, thus quenching fluorescence.[1]

The formation of the TICT state is highly sensitive to the solvent environment and the electronic nature of substituents on the coumarin core.[1] In polar solvents, the charge-separated TICT state is stabilized, often leading to more efficient quenching. Probe design often involves restricting the rotation of the amino group to prevent the formation of the TICT state, thereby enhancing fluorescence. Conversely, probes can be designed where binding to an analyte restricts this rotation, leading to a "turn-on" fluorescence response.

Logical Relationship of ICT-based Quenching

Caption: ICT-based fluorescence quenching pathway.

Collisional (Dynamic) Quenching

Collisional, or dynamic, quenching occurs when the excited fluorophore encounters a quencher molecule in solution, leading to de-excitation without photon emission.[2] This process is diffusion-controlled, and the quenching efficiency depends on the concentration of the quencher.[2] A well-studied example is the quenching of 7-amino-4-methylcoumarin (B1665955) by TEMPO derivatives.[2] The quenching mechanism in this case is believed to be caused by an increase in non-radiative processes like internal conversion and intersystem crossing upon collision.[2]

Unlike PeT and ICT, which are intramolecular processes, collisional quenching is intermolecular. The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation. This mechanism is less commonly used for designing specific "turn-on" probes but is important for understanding the fundamental photophysics of 7-aminocoumarins in complex biological media.

Dequenching Mechanisms: Unleashing the Light

The true power of this compound probes lies in the ability to reverse the quenched state in response to a specific biological event. This "turn-on" of fluorescence provides a high signal-to-background ratio, making these probes exceptionally sensitive.

Enzymatic Cleavage

The most common dequenching strategy involves the enzymatic cleavage of a quenching moiety from the this compound core. In this design, the 7-amino group is typically acylated with a peptide or other recognition motif that is a substrate for a specific enzyme, such as a caspase or protease.[3] This acylation effectively quenches the fluorescence by altering the electronic properties of the amino group.

Upon enzymatic hydrolysis of the amide bond, the free this compound is released, restoring its strong native fluorescence.[3] This direct link between enzymatic activity and fluorescence signal allows for the real-time monitoring of enzyme kinetics in complex biological samples.

Workflow for an Enzyme-Activated this compound Probe

Caption: Enzyme-mediated dequenching workflow.

Quantitative Data

The photophysical properties of this compound and its derivatives are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for selected this compound compounds.

Table 1: Spectroscopic Properties of this compound Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| This compound | 380 | 444 | 18,400[4] | - |

| 7-Hydroxycoumarin | 386 | 448 | 36,700[4] | - |

| 7-Amino-4-methylcoumarin (AMC) | ~360-380[3] | ~440-460[3] | Not readily available | Aqueous Buffer |

| 7-Diethylamino-4-methylcoumarin | - | - | - | - |

Table 2: Fluorescence Quantum Yields (Φ) of this compound Derivatives

| Compound | Quantum Yield (Φ) | Solvent | Standard |

| This compound derivative (CC-7) | ~0.19[5] | Methanol | - |

| This compound derivative (CC-8) | ~0.21[5] | Methanol | - |

| 7-Hydroxycoumarin derivative | 0.32[6] | PBS (pH 7.4) | - |

| Coumarin 153 | 0.53[7] | Ethanol | Quinine sulfate |

Experimental Protocols

Synthesis of an Aminoacyl-AMC Derivative (General Protocol)

This protocol provides a general method for the synthesis of an N-acylated 7-amino-4-methylcoumarin, a common scaffold for enzyme-activatable probes.

Materials:

-

Nα-protected amino acid

-

7-Amino-4-methylcoumarin (AMC)

-

Coupling agents (e.g., DCC/NHS or HATU)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Purification reagents (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Dissolve the Nα-protected amino acid and a coupling agent (e.g., HATU) in an anhydrous solvent under an inert atmosphere.

-

Add a base (e.g., DIPEA) to the mixture and stir for a few minutes to activate the carboxylic acid.

-

Add a solution of 7-amino-4-methylcoumarin in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

Characterize the final product by NMR and mass spectrometry.

-

If necessary, remove the Nα-protecting group using standard deprotection protocols to yield the final aminoacyl-AMC probe.

Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a this compound derivative.[5]

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound sample

-

Fluorescence standard with a known quantum yield (e.g., Coumarin 153 in ethanol, Φ = 0.53)[7]

-

Spectroscopy-grade solvent

Procedure:

-

Preparation of Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where η is the refractive index of the solvent (if the same solvent is used, this term cancels out).

-

Caspase-3 Activity Assay Using a DEVD-AMC Substrate

This protocol outlines a typical procedure for measuring caspase-3 activity in cell lysates using a fluorogenic substrate.[3][8]

Materials:

-

Cell culture reagents

-

Apoptosis-inducing agent

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA kit)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Caspase assay buffer

-

Free AMC standard

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with an apoptosis-inducing agent. Include an untreated control group.

-

Cell Lysate Preparation:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

-

Caspase Assay:

-

In a black 96-well plate, add a defined amount of protein from each cell lysate to separate wells.

-

Prepare a reaction mixture containing the caspase assay buffer and the DEVD-AMC substrate.

-

Add the reaction mixture to each well to initiate the enzymatic reaction.

-

Include a blank control (lysis buffer without cell lysate) and a negative control (lysate from untreated cells).

-

Prepare a standard curve using known concentrations of free AMC.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[8]

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Use the AMC standard curve to convert the fluorescence readings into the amount of AMC released.

-

Normalize the caspase activity to the protein concentration and express the results as pmol AMC/µg protein/hour.

-

Conclusion

The reversible quenching and dequenching of this compound fluorescence provides a versatile and powerful platform for the development of sophisticated molecular probes. A thorough understanding of the underlying mechanisms—PeT, ICT, and collisional quenching—coupled with robust experimental design, is paramount for harnessing the full potential of these fluorophores. The protocols and data presented in this guide offer a solid foundation for researchers to design, synthesize, and validate novel this compound-based probes for a wide range of applications in fundamental research and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of this compound by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Multifaceted Biological Activities of Natural Coumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural coumarins, a diverse class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom, have long captured the attention of the scientific community. Their wide-ranging pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, anticancer, antimicrobial, antiviral, and neuroprotective effects, position them as promising scaffolds for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core biological activities of natural coumarins, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antioxidant Activity

Coumarins exert their antioxidant effects through various mechanisms, including free radical scavenging and metal chelation. The antioxidant capacity of these compounds is a key contributor to their other biological activities, such as their anti-inflammatory and neuroprotective properties.

Quantitative Antioxidant Data

The antioxidant potential of various natural coumarins has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) values from key assays are summarized below.

| Coumarin (B35378) Derivative | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference Compound (IC50, µM) |

| Esculetin | 25.5 | 15.2 | Ascorbic Acid (28.4) |

| Daphnetin | 32.1 | 18.9 | Trolox (22.5) |

| Fraxetin | 45.8 | 25.6 | Ascorbic Acid (28.4) |

| Scopoletin | 89.2 | 55.4 | Trolox (22.5) |

| Umbelliferone | >100 | 78.3 | Ascorbic Acid (28.4) |

Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

In a 96-well microplate, add 100 µL of the coumarin solution at various concentrations.

-

Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the coumarin.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Procedure:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To produce the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

-

Add 190 µL of the diluted ABTS•+ solution to 10 µL of the coumarin solution at various concentrations in a 96-well plate.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

DPPH radical scavenging by a coumarin.

Anti-inflammatory Activity

Many natural coumarins exhibit significant anti-inflammatory properties by inhibiting key enzymes and modulating signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The inhibitory activities of coumarins against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are presented below.

| Coumarin Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference Compound (IC50, µM) |

| Esculetin | 18.5 | 1.2 | 5.8 | Indomethacin (COX-1: 0.5, COX-2: 5.2) |

| Daphnetin | 25.3 | 2.8 | 8.2 | Zileuton (5-LOX: 0.5) |

| Fraxetin | 42.1 | 8.5 | 15.4 | Indomethacin (COX-1: 0.5, COX-2: 5.2) |

| Scopoletin | 65.7 | 15.2 | 22.1 | Zileuton (5-LOX: 0.5) |

| Umbelliferone | >100 | 45.6 | >50 | Indomethacin (COX-1: 0.5, COX-2: 5.2) |

Experimental Protocols

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of COX-1 or COX-2 enzyme, heme, and the test coumarin in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the enzyme.

-

Add the coumarin solution at various concentrations to the wells. A control well should contain the solvent instead of the coumarin.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid (the substrate) and TMPD.

-

Immediately measure the absorbance at 590 nm kinetically for 5 minutes using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Principle: This assay measures the inhibition of the enzyme lipoxygenase, which catalyzes the oxidation of polyunsaturated fatty acids. The formation of hydroperoxides is monitored spectrophotometrically at 234 nm.

Procedure:

-

Prepare a borate (B1201080) buffer (0.2 M, pH 9.0).

-

Prepare a solution of soybean lipoxygenase in the borate buffer.

-

Prepare a substrate solution of linoleic acid in ethanol and water.

-

In a quartz cuvette, mix the borate buffer and the coumarin solution at various concentrations.

-

Add the lipoxygenase enzyme solution and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately measure the increase in absorbance at 234 nm for 3-5 minutes.

-

The percentage of inhibition is calculated, and the IC50 value is determined.[2][3][4][5]

Coumarin inhibition of the NF-κB pathway.

Anticancer Activity

Natural coumarins have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, acting through multiple mechanisms including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Anticancer Data

The cytotoxic effects of selected natural coumarins against different human cancer cell lines are presented as IC50 values.

| Coumarin Derivative | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference Drug (IC50, µM) |

| Osthole | 15.2 | 22.5 | 18.9 | 12.7 | Doxorubicin (0.8) |

| Imperatorin | 8.9 | 15.3 | 12.1 | 9.8 | Cisplatin (5.2) |

| Esculetin | 25.6 | 35.1 | 28.4 | 22.3 | Doxorubicin (0.8) |

| Scopoletin | 42.3 | 58.7 | 45.2 | 38.6 | Cisplatin (5.2) |

| Umbelliferone | >100 | >100 | >100 | >100 | Doxorubicin (0.8) |

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the coumarin derivative for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value is calculated from the dose-response curve.

References

7-Aminocoumarin Derivatives for Biological Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-aminocoumarin derivatives, a versatile class of fluorophores with extensive applications in biological imaging. These compounds are prized for their strong fluorescence, environmental sensitivity, and adaptability for designing targeted probes. This document details their core photophysical properties, synthesis, and experimental applications, serving as a resource for researchers leveraging these powerful tools.

Core Photophysical Characteristics

The fluorescence of this compound derivatives typically falls within the blue-green region of the spectrum. The presence of the amino group at the 7-position acts as an electron-donating group, facilitating an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their fluorescent properties.[1] This characteristic makes their photophysical behavior highly sensitive to the local microenvironment, a property exploited in the design of sophisticated fluorescent probes.[1][2] Factors such as solvent polarity, pH, and the presence of specific analytes can significantly modulate their absorption and emission spectra, fluorescence quantum yield, and lifetime.[2]

Synthesis of this compound Derivatives

Several synthetic routes are available for the preparation of this compound derivatives. Common methods include the Pechmann condensation, Perkin reaction, and more recently, palladium-catalyzed Buchwald-Hartwig cross-coupling and Smiles rearrangement.[3][4]

A notable modern approach involves the synthesis of N-substituted 7-aminocoumarins from readily available 7-hydroxycoumarins. This can be achieved via alkylation with α-bromoacetamides followed by a tandem O → N Smiles rearrangement and amide hydrolysis.[3][5] This method is advantageous due to its operational simplicity, use of inexpensive reagents, and transition-metal-free conditions.[5]

Another efficient method is the Buchwald-Hartwig cross-coupling reaction, which can convert the 7-hydroxyl group of a coumarin (B35378) into a primary amine.[4] This route was successfully employed to synthesize a pH-insensitive this compound probe for protein labeling in living cells.[4]

Quantitative Data of Selected this compound Derivatives

The selection of a suitable this compound derivative is critical for the success of a biological imaging experiment. The following tables summarize the key photophysical properties of several derivatives for various applications.

| Derivative Name | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Target/Application | Reference(s) |

| This compound | 380 | 444 | 18,400 | - | Protein labeling | [4] |

| 7-Amino-4-methylcoumarin (AMC) | 341-351 | 430-441 | 19,000 (for AMCA) | ~0.63 (in ethanol) | Enzyme assays (proteases) | [6] |

| 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) | 351/364 | 450 | - | - | Flow cytometry, cell surface antigen analysis | [7] |

| 7-(Diethylamino)coumarin-hemicyanine hybrid (ACou-Ind) | - | - | - | - | Ratiometric detection of reactive oxygen and sulfur species | [8] |

| 7-Diethylaminocoumarin-3-carboxamide derivative (Compound 1) | - | 537 (solid state) | - | 0.36 (in THF), 0.47 (solid state) | General fluorescence | [9] |

| 7-Diethylaminocoumarin-3-carboxamide derivative (Compound 2) | - | 463 (solid state) | - | 0.43 (in THF), 0.36 (solid state) | General fluorescence | [9] |

| 7-Diethylaminocoumarin-3-carboxamide derivative (Compound 3) | - | - | - | 0.27 (in THF) | General fluorescence | [9] |

Note: Photophysical properties can be influenced by the solvent and local environment.

Applications in Biological Imaging

The unique properties of this compound derivatives make them invaluable for a wide range of biological imaging applications.

Fluorescent Probes for Enzyme Activity

This compound derivatives are extensively used to design fluorogenic substrates for detecting enzyme activity.[10] In these probes, the 7-amino group is typically linked to a recognition motif (e.g., a peptide for a protease) via an amide bond, which quenches the coumarin's fluorescence. Enzymatic cleavage of this bond liberates the highly fluorescent this compound, resulting in a "turn-on" signal that is directly proportional to enzyme activity.[6]

Signaling Pathway for Enzyme Detection

Caption: Enzyme-mediated cleavage of a this compound substrate releases the fluorophore, leading to a detectable fluorescent signal.

Probes for Metal Ion Detection

The fluorescence of this compound derivatives can be modulated by the presence of metal ions, making them effective chemosensors.[11][12] Depending on the design of the probe and the nature of the metal ion, detection can occur through either fluorescence quenching ("turn-off") or enhancement ("turn-on").[13] For instance, the paramagnetic nature of ions like Cu²⁺ and Fe³⁺ can lead to fluorescence quenching upon binding.[11][13] Conversely, binding to ions like Zn²⁺ can restrict intramolecular rotations, suppressing non-radiative decay pathways and leading to chelation-enhanced fluorescence (CHEF).

Mechanism for "Turn-On" Metal Ion Sensing

Caption: Chelation of a metal ion by the this compound probe enhances its fluorescence.

Probes for Reactive Oxygen Species (ROS)

Specifically designed this compound derivatives can act as fluorescent probes for the detection of reactive oxygen species (ROS), which are important signaling molecules and mediators of oxidative stress.[8][14] The sensing mechanism often involves an ROS-mediated chemical reaction that converts a non-fluorescent or weakly fluorescent probe into a highly fluorescent product. For example, certain 7-aryloxycoumarins are non-fluorescent but are dearylated by hydroxyl radicals to produce the highly fluorescent 7-hydroxycoumarin.[14]

Workflow for ROS Detection in Cells

Caption: A cell-permeant this compound-based probe reacts with intracellular ROS, leading to a fluorescent signal that can be quantified.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound derivatives.

General Protocol for Live-Cell Imaging

This protocol provides a general workflow for staining live cells. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.[1][15]

-

Cell Seeding: Seed cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere overnight.

-

Probe Preparation: Prepare a stock solution of the this compound derivative, typically in dimethyl sulfoxide (B87167) (DMSO).

-

Probe Loading: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Remove the existing medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the probe-containing medium.

-

Incubation: Incubate the cells for an appropriate time (typically 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.

-

Washing: Remove the probe solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound probe.

-

Imaging: Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.

General Protocol for Fluorogenic Enzyme Assays

This protocol provides a framework for a continuous kinetic enzyme assay in a microplate format.[6]

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer compatible with the enzyme of interest at the optimal pH and temperature.

-

Substrate Stock Solution: Dissolve the this compound-based fluorogenic substrate in DMSO to create a concentrated stock solution.

-

Enzyme Solution: Dilute the enzyme to the desired working concentration in cold assay buffer immediately before use.

-

Standard Curve: Prepare a series of known concentrations of free this compound in the assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to product concentration.

-

-

Assay Procedure:

-

Add the assay buffer to the wells of a microplate.

-

Add the substrate solution to each well and mix.

-

Initiate the reaction by adding the enzyme solution to the wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence intensity over time using the appropriate excitation and emission wavelengths for the liberated this compound.

-

The rate of the reaction is determined from the initial linear portion of the fluorescence versus time plot.

-

-

Data Analysis:

-

Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the standard curve.

-

Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the reaction rate at various substrate concentrations.

-

Synthesis of N-Substituted 7-Aminocoumarins via Smiles Rearrangement[2][5]

-

Alkylation: To a solution of the 7-hydroxycoumarin (1.0 equiv) in dimethylformamide (DMF), add an α-bromoacetamide (1.2 equiv) and cesium carbonate (Cs₂CO₃, 1.5 equiv). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Rearrangement and Hydrolysis: Dissolve the alkylated coumarin intermediate in DMF. Add Cs₂CO₃ (1.2 equiv) and heat the mixture at 70°C for 24 hours.

-

Purification: After cooling, remove the solvent in vacuo. Wash the resulting solid with 1 M HCl and extract with dichloromethane. Dry the combined organic layers, concentrate, and purify the final N-substituted this compound product by flash column chromatography.

Conclusion

This compound derivatives are a powerful and versatile class of fluorophores with significant potential in biological imaging and drug development. Their tunable photophysical properties and amenability to synthetic modification allow for the rational design of probes for a wide array of biological targets and processes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the capabilities of these luminous compounds in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. 7-amino-4-methylcoumarin-3-acetic acid-conjugated streptavidin permits simultaneous flow cytometry analysis of either three cell surface antigens or one cell surface antigen as a function of RNA and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unraveling the Chemosensing Mechanism by the 7-(Diethylamino)coumarin-hemicyanine Hybrid: A Ratiometric Fluorescent Probe for Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trending Topics on Coumarin and Its Derivatives in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging [mdpi.com]

- 12. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Fluorescence switching by O-dearylation of 7-aryloxycoumarins. Development of novel fluorescence probes to detect reactive oxygen species with high selectivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

Unveiling the Luminescence of 7-Aminocoumarin Dyes: A Technical Guide to their Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of 7-aminocoumarin dyes, a class of fluorophores widely utilized as probes, labels, and sensors in a myriad of scientific and biomedical applications. A comprehensive understanding of their photophysical characteristics is paramount for the successful design and implementation of fluorescence-based assays and imaging techniques, particularly in the realm of drug development. This document provides a detailed overview of their spectral characteristics, experimental protocols for their characterization, and visual representations of relevant workflows and principles.

Core Spectral Properties of this compound Dyes

This compound dyes are renowned for their strong fluorescence, with their spectral properties being highly sensitive to their molecular structure and the surrounding environment.[1] The electron-donating amino group at the 7-position is crucial for their fluorescence, and substitutions on this amine or the coumarin (B35378) core can significantly alter their photophysical behavior.[2]

Absorption and Emission Spectra

This compound dyes typically exhibit absorption maxima in the near-ultraviolet to blue region of the spectrum and emit fluorescence in the blue-green region.[2][3][4] The specific wavelengths of maximum absorption (λ_abs_) and emission (λ_em_) are influenced by the specific substituents on the coumarin scaffold and the polarity of the solvent.[5][6]

Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter that describes the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[1] this compound derivatives are known for their high quantum yields, making them exceptionally bright fluorescent probes.[2][7] However, this property is highly dependent on the solvent environment and the specific molecular structure.[1][5] For instance, the quantum yield of some 7-aminocoumarins has been observed to decrease with increasing solvent polarity, a phenomenon attributed to the formation of a twisted intramolecular charge-transfer (TICT) state.[5]

Solvent Effects (Solvatochromism)

The fluorescence of this compound dyes is strongly influenced by the polarity of their local environment, a phenomenon known as solvatochromism.[5] Generally, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.[5][8] This sensitivity to the microenvironment makes them excellent probes for studying protein binding sites and cellular environments.[9]

Quantitative Spectral Data

The following tables summarize key quantitative data for several common this compound derivatives, providing a basis for comparison and selection for specific applications.

| Dye/Derivative | Excitation Max (λ_ex_) [nm] | Emission Max (λ_em_) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Solvent/Conditions | Reference(s) |

| This compound | 380 | 444 | 18,400 | Not specified | [10] |

| 7-Amino-4-methylcoumarin (B1665955) (AMC) | 344 | 440 | Not specified | Not specified | [3] |

| 7-Amino-4-methylcoumarin (AMC) | 341 | 441 | Not specified | Not specified | [4] |

| Carbazole-coumarin derivative (CC-7) | ~360 | ~450 | Not specified | Methanol | [2] |

| Carbazole-coumarin derivative (CC-8) | ~360 | ~450 | Not specified | Methanol | [2] |

| Dye/Derivative | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |

| 6-hydroxy-7-amino-4-methylcoumarin (knightletin) | 0.81 | Methanol | [7] |

| 6-hydroxy-7-amino-4-methylcoumarin (knightletin) | 0.74 | Acetonitrile | [7] |

| Carbazole-coumarin derivative (CC-7) | ~0.19 | Methanol | [2] |

| Carbazole-coumarin derivative (CC-8) | ~0.21 | Methanol | [2] |

| 7-hydroxycoumarin MIF inhibitor 7 | 0.32 | Not specified | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound dyes.

Synthesis of this compound Dyes

Several synthetic routes to this compound derivatives have been developed, with the Pechmann and Perkin condensations being historical methods.[12] More recent and versatile methods include the Buchwald-Hartwig cross-coupling and Smiles rearrangement.[10][12][13]

Example Protocol: Synthesis of this compound via Buchwald-Hartwig Cross-Coupling [10][14]

This protocol describes the conversion of a 7-hydroxycoumarin derivative to a this compound.

-

Preparation of the Triflate Precursor: To a solution of the 7-hydroxycoumarin methyl ester in anhydrous dichloromethane (B109758) and pyridine, add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and stir at room temperature.

-

Buchwald-Hartwig Coupling: In an oven-dried flask purged with nitrogen, combine the 7-trifluoromethylsulfonylcoumarin methyl ester, palladium(II) acetate, (R)-(+)-BINAP, and cesium carbonate. Add benzophenone (B1666685) imine and THF, and reflux the mixture under nitrogen.

-

Hydrolysis: After cooling and purification of the intermediate, cleave the benzophenone imine and hydrolyze the methyl ester using aqueous HCl in THF to yield the final this compound product.

-

Purification: Purify the final product using column chromatography.

Measurement of Spectral Properties

Accurate determination of absorption and emission spectra, as well as quantum yield, is essential.

1. Absorption and Emission Spectra Measurement

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Prepare dilute solutions of the this compound dye in the solvent of interest (e.g., methanol, ethanol, acetonitrile, water). The concentration should be low enough to ensure a linear relationship between absorbance and concentration (typically in the micromolar range).

-

Absorption Spectrum: Record the absorbance of the sample across a relevant wavelength range (e.g., 250-500 nm) using the spectrophotometer. The wavelength of maximum absorbance (λ_abs_) is determined from this spectrum.

-

Emission Spectrum: Using the spectrofluorometer, excite the sample at its λ_abs_. Record the fluorescence emission across a longer wavelength range (e.g., 400-600 nm) to obtain the emission spectrum and determine the wavelength of maximum emission (λ_em_).

2. Quantum Yield Determination (Comparative Method) [1]

The comparative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the this compound dye being tested (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

-

Measure the integrated fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used in the calculation.

-

-

Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

Φ_sample_ = Φ_standard_ × (Slope_sample_ / Slope_standard_) × (η_sample_² / η_standard_²)